N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
“N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Synthesis Analysis
This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Molecular Structure Analysis
The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using DFT. The electrostatic potential of molecules as well as molecular frontier orbitals have been calculated for further analysis of the physical and chemical properties of the compound .Scientific Research Applications
Larvicidal Properties
Research by Taylor et al. (1998) explored the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin, highlighting their potential in controlling mosquito larvae, which are vectors for diseases like dengue and malaria. This study emphasizes the importance of chemical derivatives in developing new insecticides (Taylor, Hall, & Vedres, 1998).
Potential Antidepressants
Bonnaud et al. (1987) synthesized and evaluated 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants, demonstrating the significance of cyclopropane carboxamides in pharmaceutical research for mental health treatments (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
NMDA Receptor Antagonists
Shuto et al. (1995) developed derivatives of cyclopropane carboxamides as NMDA receptor antagonists, contributing to the research on neuroprotective agents and treatments for neurological disorders. These findings underscore the role of chemical synthesis in addressing challenges in neurology and psychiatry (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) investigated the synthesis of cyclopropane derivatives for antimicrobial and antioxidant activities, highlighting the potential of these compounds in combating microbial infections and oxidative stress (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Serine Protease Inhibitors
Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives and their inhibitory activity against serine proteases, demonstrating the application of boron-containing compounds in therapeutic research (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, Deadman, 2002).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-8-13(12)18-14(19)11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMKCASQACTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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